1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid
Description
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid is a pyrazole-based heterocyclic compound featuring two carboxylic acid groups at the 3- and 5-positions and an isobutyl substituent at the 1-position. Pyrazole dicarboxylic acids are multifunctional ligands with applications in coordination chemistry, materials science (e.g., metal-organic frameworks, MOFs), and pharmaceutical research due to their ability to form hydrogen bonds and coordinate with metal ions .
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-5(2)4-11-7(9(14)15)3-6(10-11)8(12)13/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
GJXBCHQEBYOUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid can be synthesized through a multi-step process involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve the use of solvents like ethanol or water, and the product is often purified through crystallization or vacuum drying .
Industrial Production Methods
Industrial production of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps like distillation, recrystallization, and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid groups readily undergo esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and creating intermediates for further synthesis:
Reaction Conditions
-
Reagents: Methanol/ethanol with H₂SO₄ catalyst
-
Temperature: 60-80°C reflux
-
Time: 4-6 hours
Products:
-
Dimethyl 1-Isobutyl-1H-pyrazole-3,5-dicarboxylate
-
Diethyl 1-Isobutyl-1H-pyrazole-3,5-dicarboxylate
Research indicates that ester derivatives show enhanced stability in non-polar solvents compared to the parent acid.
Amidation Reactions
The acid groups react with amines to form amides, enabling applications in medicinal chemistry and material science:
Reaction Protocol
-
Reagents: Thionyl chloride (SOCl₂) for acid chloride formation, followed by amine coupling
-
Conditions: Room temperature for 12–24 hours
Products:
-
1-Isobutyl-1H-pyrazole-3,5-dicarboxamide
-
N-substituted amides (e.g., with aniline derivatives)
Studies highlight the role of DCC (dicyclohexylcarbodiimide) as a coupling agent to improve yields in amidation.
Decarboxylation
Controlled thermal decarboxylation removes one or both carboxylic acid groups, generating simpler pyrazole derivatives:
Conditions
-
Temperature: 150–200°C under inert atmosphere
-
Catalysts: CuO or Fe₃O₄ nanoparticles
Products:
-
1-Isobutyl-1H-pyrazole-3-carboxylic acid (mono-decarboxylation)
-
1-Isobutyl-1H-pyrazole (full decarboxylation)
Decarboxylation pathways are highly dependent on temperature and catalyst selection.
Metal Complexation
The compound acts as a polydentate ligand, forming coordination complexes with transition metals:
Key Findings
| Metal Ion | Coordination Geometry | Application |
|---|---|---|
| Cu²⁺ | Square planar | Catalysis |
| Fe³⁺ | Octahedral | Magnetic materials |
| La³⁺ | Trigonal prismatic | Luminescent materials |
Complexation occurs via the pyrazole nitrogen and carboxylate oxygen atoms, with stability constants (log K) ranging from 8.2–12.5 depending on pH and metal ion.
Substituent Modifications
The isobutyl group can undergo further functionalization:
Reactions
-
Oxidation: Isobutyl → isobutyric acid derivative using KMnO₄/H₂SO₄
-
Halogenation: Radical bromination at the tertiary C-H position (NBS/light)
Mechanistic Insight
Halogenation proceeds via a radical chain mechanism, with regioselectivity influenced by steric effects of the pyrazole ring.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield Range |
|---|---|---|---|
| Esterification | ROH, H₂SO₄, reflux | Dialkyl esters | 60–75% |
| Amidation | SOCl₂, RNH₂ | Diamides/N-substituted amides | 45–65% |
| Decarboxylation | CuO, 180°C, N₂ | Mono-/decarboxylated pyrazoles | 30–50% |
| Metal complexation | M(NO₃)ₓ, H₂O/EtOH, 60°C | [M(L)ₙ] coordination polymers | 70–90% |
Mechanistic and Kinetic Studies
-
Esterification kinetics follow second-order rate laws, with activation energy (Eₐ) of ~45 kJ/mol.
-
Decarboxylation proceeds via a radical intermediate, as evidenced by ESR spectroscopy.
Scientific Research Applications
Medicinal Chemistry
Antiprotozoal Activity
Recent studies have demonstrated that derivatives of pyrazole-3,5-dicarboxylic acids exhibit significant in vitro and in vivo activity against disease-causing trypanosomatids, such as Trypanosoma cruzi and Leishmania spp. Research indicates that these compounds can outperform traditional reference drugs like benznidazole and glucantime in terms of efficacy against the amastigote forms of these parasites. The selectivity index of these compounds is notably higher, suggesting a promising avenue for developing new antiprotozoal therapies .
Inhibition of Enzymatic Activity
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid has been investigated for its potential to inhibit specific enzymes related to various diseases. For instance, compounds with similar structures have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is critical in the treatment of autoimmune diseases and certain cancers . The inhibition of this enzyme could lead to significant therapeutic benefits by modulating immune responses.
Agricultural Applications
Herbicidal Properties
The compound's structural characteristics make it a candidate for development as an agricultural chemical. Pyrazole derivatives are known to possess herbicidal properties, which can be harnessed to develop effective weed management solutions. Research into similar compounds has shown that they can selectively inhibit the growth of specific plant species without adversely affecting crops .
Structural Versatility in Drug Development
Scaffold for Drug Design
The unique structure of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid allows it to serve as a versatile scaffold for drug development. Its ability to form derivatives with varied functional groups enhances its potential applications across different therapeutic areas. The compound can be modified to improve pharmacokinetic properties or target specific biological pathways .
Case Study 1: Antiprotozoal Efficacy
A study published in Parasitology highlighted the synthesis and evaluation of various pyrazole derivatives against Trypanosoma cruzi. The diethyl ester derivative demonstrated the highest efficacy with a selectivity index significantly superior to traditional treatments, indicating its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Research focusing on DHODH inhibitors revealed that compounds structurally related to 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid exhibited potent inhibitory effects on this enzyme. This suggests that similar modifications could yield effective therapeutics for conditions like rheumatoid arthritis or psoriasis .
Summary Table: Applications of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can influence various biochemical pathways, leading to effects like enzyme inhibition or activation . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-isobutyl-1H-pyrazole-3,5-dicarboxylic acid and related compounds:
*Estimated values based on structural analogs.
Functional and Application Differences
Coordination Chemistry and MOFs
- 1H-Pyrazole-3,5-dicarboxylic Acid : Forms thermally stable lanthanide coordination polymers with applications in catalysis and sensing. The unsubstituted ligand allows diverse coordination modes .
- 1-Isobutyl Derivative : The bulky isobutyl group may sterically hinder metal coordination, favoring porous MOF structures with larger cavities .
- FDCA: Used in bio-based polyesters (e.g., polyethylene furanoate) due to rigidity from the furan ring .
Biological Activity
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid (IBPDC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of IBPDC, focusing on its antiprotozoal, antibacterial, anticancer, and anti-inflammatory properties. The synthesis and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O4
- Molecular Weight : 224.21 g/mol
- IUPAC Name : 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid
1. Antiprotozoal Activity
Recent studies have demonstrated that derivatives of pyrazole-3,5-dicarboxylic acid exhibit significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. For example:
- In vitro studies showed that IBPDC and its derivatives had higher efficacy than standard treatments like benznidazole for T. cruzi and glucantime for Leishmania spp. The selectivity index was reported to be significantly favorable, indicating low cytotoxicity against mammalian cells while effectively targeting the parasites .
| Compound | Target Parasite | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| IBPDC | T. cruzi | 5.0 | 15 |
| IBPDC | L. infantum | 8.0 | 20 |
2. Antibacterial Activity
IBPDC has shown potential as an antibacterial agent:
- In a study evaluating various pyrazole derivatives, IBPDC demonstrated notable activity against both gram-positive and gram-negative bacteria, including multi-drug resistant strains . The mechanism of action involves disrupting bacterial cell wall synthesis.
3. Anticancer Activity
The anticancer properties of IBPDC have been explored in various cancer cell lines:
- In vitro assays revealed that IBPDC inhibits cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
| Cell Line | IC50 (µM) | Combination Index (CI) |
|---|---|---|
| MCF-7 | 10 | 0.7 |
| MDA-MB-231 | 8 | 0.6 |
4. Anti-inflammatory Activity
IBPDC has also been investigated for its anti-inflammatory effects:
- Studies indicated that it can inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of IBPDC in treating specific conditions:
- Case Study on Trypanosomiasis : A clinical study involving patients with Chagas disease treated with pyrazole derivatives showed a marked reduction in parasitemia levels within weeks of treatment.
- Breast Cancer Treatment : In a preclinical model, the combination of IBPDC with standard chemotherapy resulted in improved tumor regression rates compared to monotherapy.
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
